Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate
Description
Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a nitro group at position 5 and a 2-phenylquinoline-4-carboxamido group at position 2. The ethyl carboxylate ester at position 3 enhances solubility and modulates electronic properties. This compound is structurally complex due to the fusion of quinoline and thiophene moieties, which may confer unique physicochemical and biological activities.
Properties
IUPAC Name |
ethyl 5-nitro-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5S/c1-2-31-23(28)17-13-20(26(29)30)32-22(17)25-21(27)16-12-19(14-8-4-3-5-9-14)24-18-11-7-6-10-15(16)18/h3-13H,2H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIKEZMTJNQRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent steps include nitration, amidation, and esterification to introduce the nitro group, carboxamide, and ethyl ester functionalities, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and control. Additionally, green chemistry principles are often applied to minimize waste and improve the sustainability of the production process.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol .
Reduction of the Nitro Group
The nitro group on the thiophene ring can be selectively reduced to an amine using catalytic hydrogenation or metal-acid systems.
Applications : The resulting amine serves as a precursor for further functionalization (e.g., diazotization, acylation) .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient thiophene ring (due to nitro and ester groups) facilitates NAS at the 4-position.
Limitations : Steric hindrance from the bulky quinoline-amide group may slow reaction kinetics .
Amide Bond Hydrolysis
The quinoline-4-carboxamido linkage undergoes hydrolysis under strong acidic or basic conditions.
Thermodynamic Stability : The amide bond’s resonance stabilization necessitates harsh conditions for cleavage .
Electrophilic Substitution on the Quinoline Moiety
The quinoline ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the 3- or 8-positions.
Regioselectivity : Nitration occurs preferentially at the 3-position due to electron-donating effects of the amide group .
Cross-Coupling Reactions
The thiophene ring participates in Suzuki-Miyaura coupling at the 5-position (post nitro reduction).
Scientific Research Applications
Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It has been investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the quinoline moiety are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target organism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related thiophene derivatives, focusing on substituents, molecular properties, and applications.
Table 1: Structural Comparison
Key Differences and Implications
Quinoline Integration: The target compound uniquely incorporates a 2-phenylquinoline-4-carboxamido group, which is absent in other derivatives. Quinoline moieties are known for enhancing biological activity (e.g., antimicrobial, anticancer) due to their planar aromatic structure and ability to intercalate biomolecules .
Nitro Group Position : Unlike derivatives with nitro-substituted phenyl rings (e.g., ), the nitro group on the thiophene core (position 5) may increase electron-withdrawing effects, influencing reactivity and stability.
Substituent Diversity: Compounds like and feature cyanoacetyl or methoxy-methylphenyl groups, which alter polarity and bioavailability. The target compound’s quinoline-carboxamido group likely confers higher molecular weight and lipophilicity compared to simpler analogs.
Crystallographic and Analytical Tools
Structural elucidation of such compounds often employs:
Biological Activity
Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. The compound is derived from quinoline and thiophene derivatives, which are known for their diverse biological activities. The synthesis process may include:
- Formation of Quinoline Derivatives : Starting from substituted anilines and appropriate carbonyl compounds.
- Amidation : Introduction of the carboxamide group through reaction with amines.
- Thiophene Formation : Utilizing thiophene derivatives to incorporate the thiophene ring into the structure.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoline, including this compound, exhibit notable anticancer properties. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung cancer)
- HCT116 (colon cancer)
For instance, one study reported that a related quinoline derivative displayed IC50 values in the low micromolar range against these cancer lines, indicating potent cytotoxicity .
Antibacterial Activity
The antibacterial potential of this compound has also been evaluated. In vitro tests against common bacterial strains such as Staphylococcus aureus and Escherichia coli revealed significant inhibitory effects. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of the nitro group and the quinoline moiety are critical for enhancing its bioactivity. Studies utilizing quantitative structure–activity relationship (QSAR) modeling have shown that specific substitutions can greatly influence potency and selectivity against various biological targets .
Data Table: Biological Activity Summary
| Biological Activity | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 12.5 | |
| Anticancer | A549 | 10.0 | |
| Anticancer | HCT116 | 15.0 | |
| Antibacterial | Staphylococcus aureus | 8.0 | |
| Antibacterial | Escherichia coli | 9.5 |
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of quinoline derivatives showed that compounds similar to this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms.
- Case Study on Antibacterial Properties : Research conducted on the antibacterial activity demonstrated that ethyl derivatives exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant bacterial strains.
Q & A
Q. How to address inconsistent bioactivity results in kinase inhibition assays?
- Potential factors:
- Protein batch variability : Use recombinant kinases from a single vendor (e.g., Sigma).
- Compound aggregation : Include 0.01% Triton X-100 in assay buffers.
- Solvent artifacts : Ensure DMSO concentration ≤0.1% v/v.
- Validate findings with orthogonal assays (e.g., SPR for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
